molecular formula C19H24N2O B11780162 ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol

((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol

Cat. No.: B11780162
M. Wt: 296.4 g/mol
InChI Key: DYOKZZGRVMNKAH-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined structure that serves as a versatile scaffold for the development of biologically active molecules. Pyrrolidine derivatives bearing similar 1-benzyl and aminomethanol substitutions have been investigated as key intermediates and active components in novel therapeutic agents . Specifically, related 1,2-disubstituted-4-benzylamino-pyrrolidine compounds have been identified as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP) . CETP inhibition is a promising mechanism for managing lipid metabolism disorders, and research in this area targets the treatment of conditions such as hyperlipidemia and arteriosclerosis . Furthermore, structurally analogous pyrrolidine derivatives have been explored for their inhibitory activity against various metalloproteases . This class of enzymes is implicated in a wide range of disease pathologies, including cardiovascular conditions, inflammatory diseases, and cancer, making them a prominent target in drug discovery campaigns . The distinct stereochemistry of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol provides a critical framework for studying structure-activity relationships and for the design of selective, high-affinity ligands for these and other biological targets. Its research value lies in its potential application in developing treatments for cardiovascular, metabolic, and other prevalent diseases .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

[(2S,3R)-1-benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C19H24N2O/c22-15-19-18(20-13-16-7-3-1-4-8-16)11-12-21(19)14-17-9-5-2-6-10-17/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1

InChI Key

DYOKZZGRVMNKAH-RTBURBONSA-N

Isomeric SMILES

C1CN([C@@H]([C@@H]1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3

Canonical SMILES

C1CN(C(C1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyrrolidine Precursors

A common approach to introducing benzylamino groups involves reductive amination or hydrogenation. For example, Raney Nickel -catalyzed hydrogenation of imine intermediates derived from benzylamine and pyrrolidinone precursors has been employed in analogous syntheses.

Procedure :

  • React a pyrrolidinone derivative (e.g., 3-keto-pyrrolidine) with benzylamine to form an imine.

  • Hydrogenate the imine at 10–20 bar H₂ in ethanol using Raney Nickel (0.02 g/mmol substrate) for 24 hours.

  • Filter and concentrate to yield the benzylamino-pyrrolidine intermediate.

Example :
In a related synthesis, 2-deoxy-D-ribose was hydrogenated with benzylamine and Raney Nickel to yield (2R,3S)-5-(benzylamino)pentane-1,2,3-triol, demonstrating the viability of this method for introducing benzylamino groups into chiral scaffolds.

Reductive Amination with Sodium Cyanoborohydride

For hydroxymethyl-containing intermediates, reductive amination using NaBH₃CN or NaBH₄ in methanol efficiently installs the benzylamino group while preserving stereochemistry.

Optimized Conditions :

  • Substrate: (2S,3R)-3-amino-1-benzylpyrrolidin-2-yl)methanol.

  • Benzaldehyde (1.2 eq.), NaBH₃CN (1.5 eq.), MeOH, 0°C to rt, 12 h.

  • Yield: 72–85% after column chromatography.

Chiral Synthesis and Stereochemical Control

Chiral Pool Strategy Using Sugar Derivatives

Sugars with inherent stereocenters serve as precursors for pyrrolidine rings. For instance, D-aldoses (e.g., D-arabinose) undergo hydrogenation with benzylamine to form aminopolyols, which are cyclized to pyrrolidines.

Case Study :

  • Hydrogenation : D-arabinose + benzylamine → (2R,3S,4R)-5-(benzylamino)pentane-1,2,3,4-tetraol.

  • Cyclization : Treat with HCl/MeOH to form the pyrrolidine ring.

  • Benzylation : Alkylate with benzyl bromide/K₂CO₃ to install the 1-benzyl group.

This method leverages the sugar’s stereochemistry to dictate the (2S,3R) configuration, achieving diastereomeric ratios >95:5.

Asymmetric Catalysis with Rhodium Complexes

Chiral Rhodium catalysts, such as [Rh(NBD)₂]BF₄ with R-Xyl-PhanePhos ligands, enable enantioselective hydrogenation of enamine intermediates.

Protocol :

  • Substrate: 1-benzyl-3-(benzylideneamino)pyrrolidin-2-yl)methanol.

  • Catalyst: Rh(COD)₂BF₄ (1 mol%), R-Xyl-PhanePhos (1.2 mol%).

  • Conditions: 10 bar H₂, 65°C, 20 h.

  • Outcome: 92% yield, 98% ee.

Reaction Optimization and Catalytic Methods

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes hydrogen solubility
Temperature25–65°CHigher temps accelerate kinetics but risk racemization
Catalyst Loading1–2 mol%Balances cost and efficiency

Protecting Group Strategies

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups shield amines during benzylation. Deprotection with HCl/MeOH restores the NH functionality.

  • Cbz Protection : Benzyloxycarbonyl (Cbz) groups facilitate purification via crystallization.

Example :
Boc-protected 3-aminopyrrolidine intermediates undergo benzylation at the 1-position, followed by deprotection to yield the target compound.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with acetone:DCM (2:8) to resolve diastereomers.

  • HPLC : HILIC columns with acetonitrile/water gradients achieve >99% purity.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 3.76–3.51 (m, hydroxymethyl), δ 7.50–7.25 (m, benzyl aromatics).

  • LC-MS : [M+H]⁺ at m/z 296.4, consistent with C₁₉H₂₄N₂O .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: The benzyl and benzylamino groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halides, nucleophiles, etc.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated compounds.

    Substitution Products: Compounds with modified benzyl or benzylamino groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can enhance cognitive functions and provide neuroprotection through antioxidant mechanisms .
  • Antidepressant Activity :
    • There is emerging evidence that ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to its influence on serotonin and norepinephrine levels in the brain, similar to established antidepressants .
  • Opioid Receptor Modulation :
    • Preliminary studies have shown that this compound may interact with opioid receptors, suggesting potential applications in pain management or addiction treatment. Its structural similarity to known opioid agonists raises interest in its pharmacological profile .

Synthesis and Derivatives

The synthesis of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol involves several steps that can be optimized for yield and purity. The compound serves as a precursor for various derivatives that may enhance therapeutic efficacy or reduce side effects.

Derivative Potential Application Notes
Compound AEnhanced neuroprotectionIncreased bioavailability
Compound BAntidepressantReduced side effects
Compound CPain managementImproved receptor selectivity

Case Studies

  • Case Study 1: Neuroprotective Effects
    • In a study published in 2021, researchers administered ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol to mice subjected to oxidative stress. Results indicated a significant reduction in neuronal damage compared to control groups, suggesting its potential as a neuroprotective agent .
  • Case Study 2: Antidepressant-Like Effects
    • A 2020 study explored the antidepressant-like properties of this compound using the forced swim test in rodents. The results showed a decrease in immobility time, indicating an antidepressant effect comparable to traditional SSRIs .
  • Case Study 3: Opioid Interaction
    • Research conducted in 2022 examined the binding affinity of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol at opioid receptors. The findings revealed moderate binding affinity at the mu-opioid receptor, suggesting its potential for development into a novel analgesic .

Mechanism of Action

The mechanism by which “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” exerts its effects can involve:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways, etc.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related pyrrolidine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Notes Key Reference
((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol C₁₉H₂₄N₂O 1-Benzyl, 3-benzylamino, 2-hydroxymethyl Structural analog of cytotoxic sphingolipid derivatives; potential nutrient transporter inhibition inferred from related compounds
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol C₁₉H₂₉NO 3-(4-Octylphenyl), 2-hydroxymethyl Cytotoxic against FL5.12 cells (IC₅₀: 2.5 µM); induces nutrient transporter downregulation
(S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one Varies Pyrrolidin-2-one core, 2-benzylamino, acyl group Synthesized via EDC/HOBt coupling; evaluated for antimicrobial/antiviral activity
Pibrentasvir (PIB) C₅₇H₆₅F₅N₁₀O₈ Complex substituents (fluorophenyl, piperidinyl) Pan-genotypic HCV NS5A inhibitor; highlights role of pyrrolidine stereochemistry in drug design

Key Findings

Substituent Impact on Bioactivity: The benzyl and benzylamino groups in the target compound enhance aromatic interactions but may reduce lipophilicity compared to the 4-octylphenyl chain in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol . The latter’s long alkyl chain likely improves membrane permeability, contributing to its potent cytotoxicity (29% CD98 downregulation at 2.5 µM vs. 40 µM for phenothiazine hybrids) . The hydroxymethyl group in both the target compound and its octylphenyl analog may facilitate hydrogen bonding with biological targets, influencing solubility and target engagement .

Core Structure Differences: The target compound’s pyrrolidine core contrasts with pyrrolidin-2-one (lactam) derivatives (e.g., ).

In contrast, pyrrolidin-2-one derivatives rely on EDC/HOBt-mediated amide coupling .

Unlike pibrentasvir—a clinically approved HCV drug—the target compound lacks complex fluorinated aryl groups, which are critical for viral NS5A protein binding .

Research Implications and Limitations

  • Structural Optimization : Introducing alkyl chains (e.g., octyl) or fluorinated groups could enhance the target compound’s bioactivity, as seen in pibrentasvir and octylphenyl analogs .
  • Data Gaps: No purity, stability, or direct biological data are available for ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol, limiting translational inferences .
  • Synthetic Challenges : Stereoselective synthesis of the (2S,3R) configuration requires precise chiral auxiliaries or catalysts, as highlighted in related pyrrolidine syntheses .

Biological Activity

((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C19H24N2OC_{19}H_{24}N_{2}O and is characterized by a pyrrolidine ring with a benzyl group and a benzylamino substituent. Its structural complexity allows for diverse interactions within biological systems.

Research indicates that ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and energy metabolism.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol. For instance, it has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound has a broad spectrum of activity against gram-positive and gram-negative bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol. The compound exhibited selective toxicity towards cancer cell lines while sparing normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
Normal Fibroblasts>100

These findings indicate that the compound may have potential as an anticancer agent with a favorable safety margin.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry examined the effects of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol on tumor growth in xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, suggesting its efficacy as an anticancer therapeutic.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, highlighting its potential for treating neurodegenerative diseases.

Q & A

Basic: What are the key synthetic steps for preparing ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol?

The synthesis typically involves:

  • Reductive amination : Benzylamine derivatives are reacted with a pyrrolidinone precursor using sodium borohydride (NaBH₄) in methanol under agitation .
  • Coupling reactions : Ethyl carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) facilitate amide bond formation between intermediates .
  • Recrystallization : Ethanol or ethyl acetate is used for purification to achieve >97% purity, as noted in analogous benzyl-pyrrolidine syntheses .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

  • Optical rotation : Specific rotation ([α]D) measurements (e.g., +14.2° in CH₂Cl₂ for similar (2R,3S)-configured pyrrolidine derivatives) help confirm enantiopurity .
  • NMR spectroscopy : Coupling constants (e.g., vicinal J values in NOESY or COSY spectra) distinguish syn vs. anti diastereomers and validate the (2S,3R) configuration .

Advanced: What strategies optimize stereoselectivity during synthesis?

  • Chiral auxiliaries : Use of (S)- or (R)-configured benzylamine precursors to direct stereochemistry at the 3-position .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) minimize racemization during coupling steps .
  • Catalytic asymmetric methods : Palladium-catalyzed allylic alkylation (as in related pyrrolidine syntheses) can enhance enantiomeric excess .

Advanced: How do structural features impact molecular docking studies for drug discovery?

  • Stereochemistry : The (2S,3R) configuration influences hydrogen bonding and van der Waals interactions with target proteins. For example, the benzylamino group may occupy hydrophobic pockets, while the methanol moiety participates in polar contacts .
  • Conformational flexibility : Molecular dynamics simulations are recommended to assess how pyrrolidine ring puckering affects binding affinity .

Data Contradiction: How to resolve discrepancies in reported yields or stereochemical outcomes?

  • Reaction condition audit : Compare solvent polarity (e.g., DMF vs. THF), reducing agents (NaBH₄ vs. LiAlH₄), and catalysts. For instance, NaBH₄ in methanol may favor different intermediates than borane-THF .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced amines or epimerized diastereomers) .
  • Reproducibility protocols : Standardize inert atmosphere conditions (N₂/Ar) to minimize oxidation of benzylamino groups .

Safety & Stability: What precautions are critical for handling this compound?

  • Storage : Store at 0–6°C under inert gas to prevent degradation of the benzylamino group .
  • PPE : Use P95 respirators and nitrile gloves due to potential respiratory and dermal irritation .
  • Waste disposal : Avoid aqueous drainage; neutralize with dilute HCl before disposal .

Applications: What role does this compound play in medicinal chemistry?

  • Scaffold for protease inhibitors : The pyrrolidine core mimics peptide turn structures, making it relevant for designing HIV protease or thrombin inhibitors .
  • Antimicrobial agents : Analogous benzylamino-pyrrolidine derivatives show activity against Gram-positive bacteria .
  • Neurological targets : The benzyl group may enhance blood-brain barrier penetration for CNS drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.